molecular formula C9H7FN2O2 B8548705 2-Fluoro-2-(3-nitrophenyl)propanenitrile

2-Fluoro-2-(3-nitrophenyl)propanenitrile

Cat. No.: B8548705
M. Wt: 194.16 g/mol
InChI Key: QJRAQFFNIICXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2-(3-nitrophenyl)propanenitrile is a chemical building block of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel enzyme inhibitors. Its structure incorporates two key pharmacophores: a nitrile group and a fluorine atom. The nitrile moiety is a prominent feature in many bioactive compounds and several marketed drugs, especially a class of dipeptidyl peptidase-4 (DPP-4) inhibitor antidiabetics including vildagliptin, saxagliptin, and anagliptin . This group enhances binding affinity to biological targets through hydrogen bonding and can improve pharmacokinetic properties such as solubility and metabolic stability . The strategic incorporation of fluorine into organic molecules is a well-established tactic to modulate their electronic properties, metabolic profile, and membrane permeability. Research on analogous compounds, specifically benzimidazole-propionitrile hybrids, has demonstrated potent inhibitory activity against the α-glucosidase enzyme, which is a primary therapeutic target for managing postprandial hyperglycemia in Type 2 diabetes . Compounds featuring a nitrile group adjacent to a fluorinated carbon, as in this propanenitrile derivative, are therefore valuable intermediates for constructing potential therapeutics. Researchers can utilize this compound as a versatile synthon for further chemical elaboration. The 3-nitrophenyl substituent offers a handle for further synthetic modification, for instance, via reduction to the corresponding aniline. This compound is intended for laboratory research purposes only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

2-fluoro-2-(3-nitrophenyl)propanenitrile

InChI

InChI=1S/C9H7FN2O2/c1-9(10,6-11)7-3-2-4-8(5-7)12(13)14/h2-5H,1H3

InChI Key

QJRAQFFNIICXLV-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)(C1=CC(=CC=C1)[N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. This could improve solubility or alter binding affinities in biological systems .
  • Nitro Position : The 3-nitrophenyl group (meta) in the target compound versus the 4-nitrophenyl (para) in 71825-51-9 affects resonance effects. The meta-substitution may reduce conjugation with the nitrile group compared to para, altering reactivity .
  • Nitro vs. Methoxy : The nitro group (electron-withdrawing) in the target compound contrasts with the methoxy group (electron-donating) in 2-(3-methoxyphenyl)propanenitrile, leading to differences in electronic density and LogP values .

Physicochemical Properties

Comparative data for select analogs (where available):

Compound Name LogP PSA (Ų) Molecular Weight
This compound (est.) ~2.5–3.0* ~70–80* ~206.18
2-(3-Methoxyphenyl)propanenitrile 2.32 33.02 161.20
2-Methyl-2-(3-nitrophenyl)propanenitrile 206.20

Notes:

  • Estimated values for the target compound are derived from structural analogs. The nitro group increases polar surface area (PSA) compared to methoxy analogs, suggesting reduced membrane permeability .
  • The fluorine atom may lower LogP slightly compared to methyl-substituted analogs, balancing lipophilicity and solubility .

Q & A

Q. What are the optimized synthetic routes for 2-fluoro-2-(3-nitrophenyl)propanenitrile?

Methodological Answer: Synthesis typically involves nitration, fluorination, and cyano-group introduction. Key steps include:

  • Electrophilic aromatic substitution : Nitration of the phenyl ring using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .
  • Fluorination : Use of KF or Selectfluor® in polar aprotic solvents (e.g., DMF) under inert atmospheres to minimize side reactions .
  • Cyano-group installation : Michael addition of acrylonitrile derivatives or nucleophilic displacement with cyanide sources (e.g., KCN) .
    Optimization Tips : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How can structural characterization of this compound be performed?

Methodological Answer: Use a combination of:

  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-F and C≡N groups). Example: Crystallize in acetone/hexane at 293 K .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and nitrophenyl splitting patterns.
    • ¹⁹F NMR : Confirm fluorination (δ -120 to -160 ppm for CF₃ groups) .
  • FT-IR : Detect C≡N stretching (~2240 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to nitrile volatility and potential HCN release .
  • Storage : In amber glass bottles at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis .
    Emergency Measures : Neutralize spills with NaHCO₃/sand. Treat exposure with immediate rinsing and medical evaluation .

Advanced Research Questions

Q. How does the nitro group influence reactivity in cross-coupling reactions?

Methodological Answer: The nitro group acts as an electron-withdrawing meta-director. Key reactions:

  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst with aryl boronic acids in THF/H₂O (80°C). Monitor regioselectivity via LC-MS .
  • Reduction to Amine : Catalytic hydrogenation (H₂, Pd/C) yields 3-aminophenyl derivatives for further functionalization .
    Challenge : Competing fluorination reactivity may require protecting groups (e.g., silylation) .

Q. How can enzymatic catalysis be applied to modify this compound?

Methodological Answer: Nitrilases (e.g., Arabidopsis thaliana NIT1) hydrolyze nitriles to carboxylic acids. Steps:

  • Enzyme Selection : Screen nitrilases for activity on fluorinated nitriles (e.g., 70–85% conversion for 2-fluoro-2-(4-nitrophenyl)ethanenitrile) .
  • Reaction Setup : Use pH 7.5 buffer (50 mM Tris-HCl), 30°C, and monitor via HPLC.
    Table: Nitrilase Substrate Specificity
SubstrateConversion (%)Reference
This compound70–85
Fumaronitrile93–95

Q. How can computational modeling predict its bioactivity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases) to assess binding affinity.
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze frontier orbitals (HOMO/LUMO) and charge distribution .
    Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. How to resolve contradictions in spectroscopic data?

Methodological Answer:

  • Contradiction Example : Discrepant ¹⁹F NMR shifts due to solvent effects.
  • Resolution : Re-run spectra in deuterated DMSO vs. CDCl₃. Use internal standard (CFCl₃) for calibration .
  • Advanced Tools : 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What strategies stabilize supramolecular assemblies of this compound?

Methodological Answer:

  • Hydrogen Bonding : Utilize C≡N···H interactions with protic solvents (e.g., MeOH) to form chains .
  • π-π Stacking : Co-crystallize with aromatic donors (e.g., pyridine) to enhance lattice stability .
    Characterization : SC-XRD to measure bond distances (e.g., C-H···N ≈ 2.5 Å) .

Q. How does the fluorination position affect pharmacological activity?

Methodological Answer:

  • Meta-Fluorination : Enhances metabolic stability vs. para-substitution.
  • Assay Design : Test in vitro CYP450 inhibition and plasma protein binding (equilibrium dialysis) .
    Data Interpretation : Compare logP values (fluorine reduces hydrophobicity) .

Q. What crystallographic challenges arise with this compound?

Methodological Answer:

  • Crystal Growth : Slow evaporation from acetone/hexane (1:3) at 4°C yields diffraction-quality crystals .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and correct for absorption effects (SADABS).
    Example Structure Parameters :
  • Space group: P2₁/c
  • R factor: 0.062 .

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